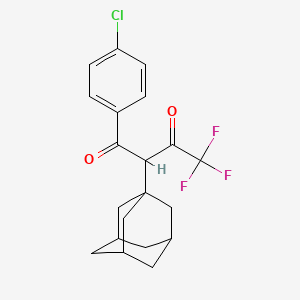
2-(1-adamantyl)-1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Übersicht
Beschreibung
2-(1-adamantyl)-1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (ACPTD) is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and properties, which make it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- Synthesis and Copper Complexing : This compound and its copper complex were synthesized, showing valuable insights into their NMR, IR, ESR spectra, and X-ray diffraction patterns. Their volatility and thermal stability were explored using thermogravimetric analysis and differential scanning calorimetry (Khamylov et al., 2009).
Applications in Medicinal Chemistry
- Antitumor Activity : Analogues of this compound demonstrated potential broad-spectrum antitumor activity, surpassing known drugs in certain assays. Their selectivity toward melanoma, colon, non-small lung, and breast cancer cell lines was noteworthy. Molecular docking studies were conducted to understand their binding behavior (Al-Suwaidan et al., 2015).
Synthesis of Related Compounds
- Derivative Synthesis : Synthesis of aromatic compounds carrying two 1-adamantyl groups, starting from related diketones, was achieved. The structural analysis of these compounds was also described (Nakayama et al., 1991).
Molecular Mechanics and Dipole Moments
- Conformational Analysis : Using molecular mechanics calculations, preferred conformations and dipole moment values for compounds similar to 2-(1-adamantyl)-1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione were predicted and comparedwith measured values, enhancing the understanding of their physical properties (Moreno-Mañas et al., 1987).
Synthesis in Pharmaceutical Applications
- Celecoxib Synthesis : This compound was used in the synthesis of Celecoxib, demonstrating its utility in pharmaceutical compound production (Yong, 2001).
Coordination Chemistry
- Potassium Coordination : A study on the coordination environment of potassium ions with 1,4-chlorophenyl-4,4,4-trifluorobutane-1,3-dionate anions revealed insights into molecular cohesion and layer stacking in crystal structures (Martins et al., 2013).
Apoptotic and Antiproliferative Activities
- Cancer Treatment Potential : A related adamantyl-substituted molecule showed significant apoptotic and antiproliferative activities against several cancer cell lines. Its binding to the small heterodimer partner nuclear receptor was also studied, highlighting its potential in cancer therapy (Dawson et al., 2007).
Photopolymerization Monitoring
- Fluorescent Probe Application : A derivative was evaluated as a fluorescent probe for real-time monitoring of cationic photopolymerization processes, demonstrating its potential in materials science applications (Ortyl et al., 2014).
Eigenschaften
IUPAC Name |
2-(1-adamantyl)-1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClF3O2/c21-15-3-1-14(2-4-15)17(25)16(18(26)20(22,23)24)19-8-11-5-12(9-19)7-13(6-11)10-19/h1-4,11-13,16H,5-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWZAPUFXXVPCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(C(=O)C4=CC=C(C=C4)Cl)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-methylphenyl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)acetamide](/img/structure/B5433194.png)
![5-[(methyl{[5-methyl-2-(2-methylphenyl)-1,3-oxazol-4-yl]methyl}amino)methyl]pyrimidin-2-amine](/img/structure/B5433198.png)
![1-{1-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]piperidin-3-yl}pyrrolidin-2-one](/img/structure/B5433212.png)
amine dihydrochloride](/img/structure/B5433216.png)
![6-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-ylmethyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B5433218.png)
![(3S*,4R*)-3-benzyl-4-methyl-1-[(3-methyl-1H-pyrazol-5-yl)carbonyl]-4-piperidinol](/img/structure/B5433226.png)
![N-[4-({[2-(4-morpholinyl)ethyl]amino}sulfonyl)phenyl]-1-pyrrolidinecarboxamide](/img/structure/B5433230.png)
![4,6-dimethyl-5-{2-oxo-2-[3-(pyridin-3-ylmethoxy)piperidin-1-yl]ethyl}pyrimidin-2-amine](/img/structure/B5433232.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5433234.png)
![5-[4-(benzyloxy)benzylidene]-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5433264.png)
![5-({3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}methyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5433270.png)
![N,3-dimethyl-N-[(5-methyl-2-furyl)methyl]-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5433280.png)
![1-(ethylsulfonyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-3-piperidinecarboxamide](/img/structure/B5433283.png)
![4-chloro-1-methyl-N-[3-(2-oxo-1-pyrrolidinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5433300.png)